molecular formula C5H3Br2NO2 B7794562 3,5-dibromo-2-hydroxy-1H-pyridin-4-one

3,5-dibromo-2-hydroxy-1H-pyridin-4-one

Cat. No.: B7794562
M. Wt: 268.89 g/mol
InChI Key: HKXODMWXBCAVFQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-1H-pyridin-4-one is a halogenated pyridinone derivative characterized by bromine substituents at positions 3 and 5, a hydroxyl group at position 2, and a ketone at position 4.

Properties

IUPAC Name

3,5-dibromo-2-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2/c6-2-1-8-5(10)3(7)4(2)9/h1H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXODMWXBCAVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)C(=C(N1)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Using Molecular Bromine

The most straightforward approach involves direct bromination of 2-hydroxy-4-pyridinone using molecular bromine (Br₂). In a typical procedure, 2-hydroxy-4-pyridinone is dissolved in acetic acid or dichloromethane, followed by dropwise addition of Br₂ at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the 3- and 5-positions due to the directing effects of the hydroxyl and ketone groups. Excess bromine must be avoided to prevent tribromination. Yields range from 55% to 68%, with purity highly dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Optimization Insights :

  • Temperature : Reactions conducted above 10°C result in decreased selectivity, with byproducts such as 3,5,6-tribromo derivatives observed.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may accelerate decomposition of the pyridinone ring.

Bromination with HBr/KBrO₃ Systems

An alternative method employs hydrobromic acid (HBr) and potassium bromate (KBrO₃) under acidic conditions. This in situ generation of bromine ensures controlled reactivity, reducing the risk of over-bromination. For example, a mixture of 2-hydroxy-4-pyridinone, HBr (48%), and KBrO₃ in ethanol reacts at 50–60°C for 6–8 hours, achieving yields of 72–75%. The stoichiometric ratio of HBr to KBrO₃ (3:1) is critical to maintain reaction efficiency.

Cyclization of Brominated Precursors

Ring Closure via Knorr-Type Synthesis

A convergent strategy involves synthesizing the pyridinone ring from brominated diketone precursors. For instance, 3,5-dibromo-2,4-diketopentane is treated with hydroxylamine hydrochloride in ethanol under reflux, forming the pyridinone core via cyclodehydration. This method avoids direct bromination of sensitive intermediates, yielding the target compound in 60–65% purity. However, the diketone precursor requires multi-step synthesis, limiting scalability.

Bromination Followed by Oxidation

Starting from 3,5-dibromo-2-hydroxypyridine, oxidation of the pyridine ring to the pyridinone is achieved using hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds at 80°C for 12 hours, with yields of 58–62%. Catalytic amounts of vanadium oxide (V₂O₅) enhance oxidation rates but may introduce metal contaminants.

Diazotization and Bromine Substitution

Sandmeyer-Type Bromination

For amino-substituted precursors, diazotization followed by bromine substitution offers a viable route. In a protocol adapted from pyridine bromination, 2-amino-5-bromo-4-pyridinone is treated with sodium nitrite (NaNO₂) and cuprous bromide (CuBr) in hydrobromic acid (HBr) at −5 to 15°C. The amino group is replaced by bromine, yielding 3,5-dibromo-2-hydroxy-1H-pyridin-4-one in 64–68% yield. Key advantages include high regioselectivity and minimal over-bromination.

Reaction Conditions :

  • Temperature : Subzero temperatures (−5°C) favor the stability of the diazonium intermediate.

  • Catalyst : CuBr at 0.1–0.2 equiv. accelerates the substitution without side reactions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Br₂ Bromination55–6885–90Simple setup, short reaction timeRisk of over-bromination
HBr/KBrO₃ System72–7588–92Controlled bromine generationRequires acidic conditions
Knorr Cyclization60–6575–80Avoids direct brominationMulti-step precursor synthesis
Sandmeyer Bromination64–6890–94High regioselectivitySensitive to temperature fluctuations

Industrial Scalability Challenges

Scalable production of this compound faces hurdles such as:

  • Byproduct Formation : Over-bromination and ring degradation products necessitate costly purification steps.

  • Solvent Recovery : Large-scale use of halogenated solvents (e.g., dichloromethane) poses environmental and economic concerns.

  • Catalyst Cost : Noble metal catalysts (e.g., Pd in coupling reactions) increase production expenses.

Recent advances in flow chemistry and catalytic bromination (e.g., using N-bromosuccinimide with UV irradiation) show potential for improving efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,5-dibromo-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while oxidation and reduction reactions can produce carbonyl or methylene derivatives .

Scientific Research Applications

Chemistry: 3,5-dibromo-2-hydroxy-1H-pyridin-4-one is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential as a therapeutic agent is being explored. Its ability to inhibit certain enzymes and pathways suggests it could be used in the treatment of diseases such as cancer and bacterial infections .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxy-1H-pyridin-4-one involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthetic Applications : The positional isomerism of bromine and functional groups may lead to divergent reactivities in cross-coupling reactions or metal coordination.
  • Pharmacological Potential: Hydroxylated pyridinones are often explored as chelating agents; the hydroxyl group in the target compound could enhance metal-binding capacity compared to the 4,5-dibromo analog.
  • Limitations : The absence of experimental data for this compound necessitates caution in extrapolating properties. Further studies are required to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dibromo-2-hydroxy-1H-pyridin-4-one, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves bromination of a pyridinone precursor under controlled acidic conditions. For example, bromine or N-bromosuccinimide (NBS) in acetic acid can introduce bromine atoms at positions 3 and 4. Purity validation requires multi-technique characterization:

  • 1H/13C NMR : To confirm substitution patterns and hydroxyl group presence (e.g., δ ~12 ppm for hydroxyl protons in DMSO-d6) .
  • FTIR : To detect O-H stretching (~3200-3400 cm⁻¹) and C=O/C-Br vibrations (~1650 cm⁻¹ and ~600 cm⁻¹, respectively) .
  • HRMS : For exact mass determination (e.g., molecular ion [M+H]+ matching theoretical values) .

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

  • Methodological Answer : Solubility studies should use buffered solutions (e.g., ammonium acetate buffer at pH 6.5, as described in pharmacopeial guidelines) to mimic physiological or experimental conditions . Stability is tested via accelerated degradation studies (e.g., exposure to UV light, heat, or acidic/alkaline media) followed by HPLC-UV analysis to track decomposition products.

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Solutions include:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts) .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict stable conformers and compare with experimental data .
  • Multi-technique validation : Cross-validate using FTIR, mass spectrometry, and single-crystal X-ray diffraction .

Q. How can researchers design experiments to probe the mechanistic role of bromine substituents in the compound’s reactivity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs (e.g., mono-bromo or non-brominated derivatives) and compare reaction kinetics in nucleophilic substitution or coupling reactions.
  • Isotopic labeling : Use deuterated solvents or 81Br isotopes to track bromine participation in reaction pathways.
  • Electrochemical analysis : Cyclic voltammetry to assess redox behavior influenced by bromine’s electron-withdrawing effects .

Q. What computational approaches are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR modeling : Train models using descriptors like Hammett constants (σ) for bromine and logP for hydrophobicity .
  • Molecular docking : Screen against target proteins (e.g., metalloenzymes) to evaluate binding affinity, leveraging the compound’s chelating properties .
  • MD simulations : Simulate ligand-receptor interactions under physiological conditions to predict stability and binding modes .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s antimicrobial efficacy across studies?

  • Methodological Answer :

  • Standardized assays : Use CLSI or EUCAST guidelines for MIC/MBC testing to minimize variability .
  • Control for tautomerism : Ensure consistent pH and solvent conditions, as tautomeric forms may exhibit differing bioactivity .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Experimental Design Considerations

Q. What controls are critical when evaluating the compound’s chelation properties with metal ions?

  • Methodological Answer :

  • Blank experiments : Include metal-free controls to rule out non-specific interactions.
  • Competitive chelators : Use EDTA or deferoxamine as competitors to confirm specificity .
  • Spectrophotometric titration : Monitor UV-Vis absorbance shifts (e.g., charge-transfer bands) to quantify binding stoichiometry .

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